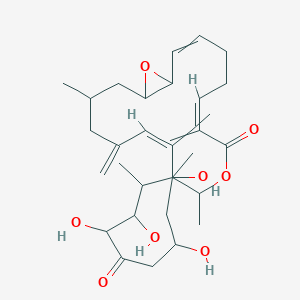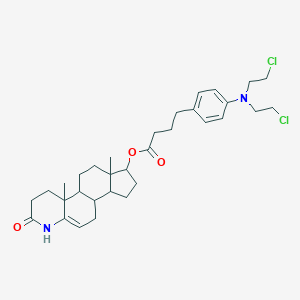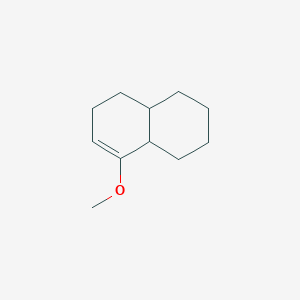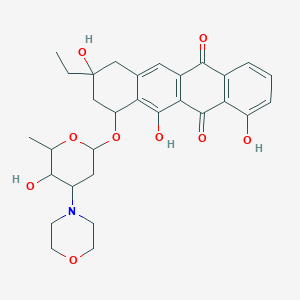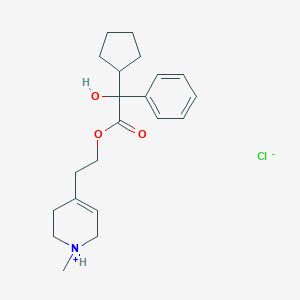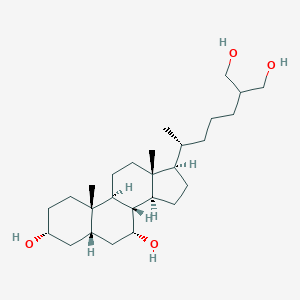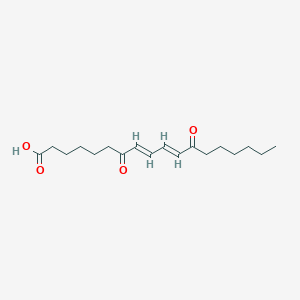![molecular formula C5H8Na4O11P2 B217895 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate CAS No. 109006-11-3](/img/structure/B217895.png)
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate is a compound that belongs to the class of zwitterionic amino acids. It is commonly referred to as TMAO, which stands for trimethylamine N-oxide. TMAO is found in various marine organisms, particularly those that live in deep waters. It has been the subject of scientific research for several decades due to its potential uses in various fields.
作用機序
The mechanism of action of TMAO is not fully understood, but it is believed to involve the gut microbiome. TMAO is produced in the gut by the metabolism of choline and other precursors by gut bacteria. It is then absorbed into the bloodstream and transported to various organs, where it exerts its effects. TMAO has been found to modulate the expression of genes involved in lipid metabolism and inflammation, which may explain its protective effects on the cardiovascular system.
Biochemical and physiological effects:
TMAO has been found to have several biochemical and physiological effects. It has been shown to reduce the accumulation of cholesterol in the arteries, which reduces the risk of atherosclerosis and heart disease. TMAO has also been found to have anti-inflammatory effects, which may help to prevent the development of chronic diseases such as cancer and diabetes.
実験室実験の利点と制限
TMAO has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to administer to experimental animals. However, TMAO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on TMAO. One area of interest is the development of new therapies for cardiovascular disease and liver disease based on TMAO. Another area of interest is the study of TMAO's effects on the gut microbiome and its potential use in the treatment of gut-related disorders. Additionally, further research is needed to fully understand the mechanism of action of TMAO and its potential uses in other fields, such as agriculture and food science.
Conclusion:
In conclusion, TMAO is a compound that has been the subject of extensive scientific research due to its potential uses in various fields. It has been found to have a protective effect on the cardiovascular system and may have potential uses in the treatment of liver diseases. TMAO has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on TMAO, and further studies are needed to fully understand its mechanism of action and potential uses.
合成法
TMAO can be synthesized in the laboratory by reacting trimethylamine with oxygen in the presence of a catalyst. Another method involves the oxidation of choline or betaine, which are precursors of TMAO. The resulting product is a white crystalline powder that is soluble in water and has a characteristic odor.
科学的研究の応用
TMAO has been the subject of extensive scientific research due to its potential uses in various fields. One of the most promising applications of TMAO is in the field of medicine. It has been found to have a protective effect on the cardiovascular system by reducing the risk of atherosclerosis and heart disease. TMAO has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease.
特性
IUPAC Name |
5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXOSFJMKWZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate | |
CAS RN |
109006-11-3 |
Source


|
| Record name | Glutarylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109006113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




